N-propyl-2-(pyridin-3-yl)quinoline-4-carboxamide
Overview
Description
N-propyl-2-(pyridin-3-yl)quinoline-4-carboxamide is a compound belonging to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Quinoline derivatives have been reported to have a wide range of biological activities
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes for this compound need to be investigated further.
Biochemical Pathways
Quinoline derivatives have been reported to affect various biochemical pathways
Pharmacokinetics
Quinoline is a weak tertiary base and can form salts with acids , which may influence its pharmacokinetic properties
Result of Action
Some quinoline-carboxamide derivatives have shown anti-proliferative activities and have been reported to induce apoptosis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves the condensation of 2-(pyridin-3-yl)quinoline-4-carboxylic acid with propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-propyl-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various alkyl or aryl-substituted quinoline derivatives.
Scientific Research Applications
N-propyl-2-(pyridin-3-yl)quinoline-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an anti-tubercular agent due to its structural similarity to other biologically active quinoline derivatives.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-(3-isopropyloxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide: Another quinoline derivative with similar structural features and potential biological activities.
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type compound with applications in catalysis and molecular recognition.
Uniqueness
N-propyl-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group and pyridin-3-yl moiety contribute to its potential as a versatile building block for the synthesis of novel quinoline derivatives with enhanced biological activities .
Properties
IUPAC Name |
N-propyl-2-pyridin-3-ylquinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-9-20-18(22)15-11-17(13-6-5-10-19-12-13)21-16-8-4-3-7-14(15)16/h3-8,10-12H,2,9H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQPFNOOLGNUKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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